3-Hydroxy-2-oxopropyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxy-2-oxopropyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZLRSCQMWQETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558566 | |
| Record name | 3-Hydroxy-2-oxopropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29751-66-4 | |
| Record name | 3-Hydroxy-2-oxopropyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydroxy 2 Oxopropyl Benzoate
Conventional Esterification Strategies for Benzoate (B1203000) Formation
The creation of the benzoate ester linkage is a fundamental aspect of synthesizing 3-hydroxy-2-oxopropyl benzoate. This involves the reaction of a benzoic acid derivative with the hydroxyl group of the 3-hydroxy-2-oxopropyl moiety. Several established methods are available for this transformation.
Direct Esterification and Transesterification Approaches
Direct esterification, often referred to as Fischer esterification, is a primary method for forming esters. researchgate.netresearchgate.net This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid) with an alcohol (the 3-hydroxy-2-oxopropyl scaffold). Typically, a strong acid catalyst such as sulfuric acid is used, and the reaction is driven to completion by removing the water formed as a byproduct. researchgate.net
Transesterification is an alternative route where an existing ester, such as methyl benzoate, reacts with the alcohol of interest in the presence of a catalyst. acs.org This method can be advantageous as it may proceed under milder conditions compared to direct esterification. acs.org Catalysts for transesterification can be acidic or basic in nature. acs.org
| Method | Reactants | Catalyst | Key Features |
| Direct Esterification | Benzoic Acid + Alcohol | Strong Acid (e.g., H₂SO₄) | Reversible reaction; requires removal of water. researchgate.net |
| Transesterification | Benzoate Ester + Alcohol | Acid or Base | Equilibrium process; can be driven by using an excess of one reactant. acs.org |
Application of Activating Agents and Catalytic Systems (e.g., DMAP)
To achieve esterification under milder and more controlled conditions, activating agents and specialized catalytic systems are often employed. The Steglich esterification is a notable example, utilizing a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). jocpr.comsynarchive.com
In this system, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to generate an even more reactive acylpyridinium species, which is readily attacked by the alcohol. rsc.org This method is particularly effective for sterically hindered substrates and proceeds at room temperature, suppressing the formation of side products. organic-chemistry.org
| System | Components | Mechanism | Advantages |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Formation of a highly reactive acylpyridinium intermediate. rsc.org | Mild reaction conditions; high yields; suitable for sensitive substrates. synarchive.comorganic-chemistry.org |
Regioselective Considerations in Ester Bond Formation
A significant challenge in the synthesis of this compound is achieving regioselectivity. The 3-hydroxy-2-oxopropyl scaffold contains both a primary and a tertiary hydroxyl group (in its hydrated form) or a primary hydroxyl group and a ketone. Esterification should ideally occur at a specific hydroxyl group. Generally, primary alcohols are more reactive towards esterification than secondary or tertiary alcohols due to reduced steric hindrance. nih.gov
To control which hydroxyl group reacts, several strategies can be employed:
Enzymatic Catalysis : Lipases and other enzymes can exhibit high regioselectivity in acylation reactions, often favoring the primary hydroxyl group in polyols. researchgate.net
Protecting Groups : A common strategy involves the temporary protection of one hydroxyl group while the other is esterified. The protecting group is then removed in a subsequent step. wiley-vch.de
Catalyst Control : Certain catalysts can direct the acylation to a specific position. For example, organoboron compounds have been shown to catalyze the regioselective acylation of polyols. organic-chemistry.orgorganic-chemistry.org
Routes to the 3-Hydroxy-2-oxopropyl Scaffold
The 3-hydroxy-2-oxopropyl moiety is a key structural component. Its synthesis can be approached from various precursor molecules through different chemical transformations.
Modification of Precursor Molecules (e.g., DL-serine derivatives)
In principle, the amino acid DL-serine could serve as a precursor to the 3-hydroxy-2-oxopropyl scaffold, although this is not a commonly cited route in the literature. A hypothetical conversion would necessitate several key steps. First, the amino group of serine would need to be replaced with a hydroxyl group, a transformation that can be challenging to achieve directly and with high yield. Subsequently, the carboxylic acid functionality would need to be reduced to an alcohol, and then selectively oxidized to a ketone. Given the multiple functional groups present in serine, this route would likely require a multi-step process involving protecting groups to ensure the desired transformations occur at the correct positions.
Carbonyl Addition Reactions for Ketone Generation (e.g., Aldol-type processes)
A more direct and widely applicable method for constructing β-hydroxy carbonyl compounds like the 3-hydroxy-2-oxopropyl scaffold is through carbonyl addition reactions, particularly aldol-type reactions. wikipedia.org The aldol (B89426) reaction involves the coupling of two carbonyl compounds to form a new carbon-carbon bond. wikipedia.org
In the context of the 3-hydroxy-2-oxopropyl scaffold, an aldol addition could theoretically involve the reaction of an enolate of acetone (B3395972) with formaldehyde. This would generate the desired 3-hydroxy-2-ketone structure. However, controlling the reactivity to prevent self-condensation of acetone and ensure the desired cross-aldol product is formed can be a challenge.
A more practical and common starting material for this scaffold is dihydroxyacetone (DHA), which is the simplest ketose and already possesses the required carbon framework. nih.gov DHA is commercially produced through the microbial fermentation of glycerol (B35011). nih.gov Enzymatic aldol reactions using dihydroxyacetone or its phosphorylated form (DHAP) are also important in biochemical pathways and can be adapted for synthetic purposes. nih.gov
| Precursor | Reaction Type | Description |
| Acetone + Formaldehyde | Aldol Addition | Formation of a C-C bond between the enolate of acetone and formaldehyde. |
| Glycerol | Microbial Fermentation | Biotransformation of glycerol to dihydroxyacetone. nih.gov |
Functional Group Interconversions and Protective Group Strategies
The synthesis of this compound often necessitates the strategic interconversion of functional groups and the use of protecting groups to achieve the desired molecular architecture. Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. organic-chemistry.org For instance, the α-hydroxy ketone moiety could be accessed through the oxidation of a corresponding 1,2-diol or the reduction of a 1,2-diketone. The choice of reagents for these transformations is critical to ensure high yields and prevent unwanted side reactions.
Protecting groups play a crucial role by temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. pressbooks.pubuchicago.edu In the context of synthesizing this compound, both the hydroxyl and the ketone functionalities, as well as the benzoate ester, might require protection depending on the synthetic route.
Key considerations for selecting a protecting group include ease of introduction and removal, and stability to the reaction conditions used in subsequent steps. pressbooks.pubuchicago.edu For the hydroxyl group, common protecting groups include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers (Bn), which can be removed under specific conditions that would not affect the benzoate ester. utsouthwestern.edu The ketone, if present in a precursor, could be protected as a ketal or acetal, which is stable under basic and nucleophilic conditions but can be readily removed with acid. pressbooks.pub
A significant challenge in the synthesis of molecules with multiple functional groups, such as α-hydroxy ketones, is the potential for intramolecular reactions or rearrangements. Therefore, a carefully designed protective group strategy is paramount. For example, the protection of α-ketoacids, which share structural similarities with the target molecule, has been achieved through chemoselective annulation with oximes to form 2,5-dihydrooxazole 3-oxides. This strategy effectively masks both the ketone and carboxylic acid functionalities, allowing for further transformations on other parts of the molecule. nih.gov
Table 1: Common Protecting Groups in Organic Synthesis
| Functional Group to Protect | Protecting Group | Abbreviation | Conditions for Removal |
|---|---|---|---|
| Alcohol (Hydroxyl) | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) or acid |
| Alcohol (Hydroxyl) | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |
| Ketone | Ethylene ketal | - | Acidic hydrolysis |
| Carboxylic Acid | Benzyl ester | OBn | Hydrogenolysis (H₂, Pd/C) |
Biocatalytic and Organocatalytic Approaches to this compound and its Analogs
Modern synthetic chemistry increasingly utilizes biocatalytic and organocatalytic methods to achieve high levels of stereoselectivity and efficiency, often under environmentally benign conditions. These approaches are highly relevant to the synthesis of chiral α-hydroxy ketones like this compound.
Enzymatic Synthesis Utilizing Transketolase (TK) and Other Biocatalysts
Enzymes are highly specific and efficient catalysts that can be employed for the synthesis of complex organic molecules. Transketolase (TK) is a thiamine (B1217682) diphosphate-dependent enzyme that catalyzes the transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor. This capability makes it a powerful tool for the stereoselective synthesis of α-hydroxy ketones. researchgate.net
Research has demonstrated that mutants of transketolase can accept aromatic aldehydes as substrates, a reaction for which the wild-type enzyme shows no activity. ucl.ac.ukrsc.orgnih.gov This is particularly relevant for the synthesis of analogs of this compound, where an aromatic aldehyde could serve as a precursor. For example, evolved TK enzymes have been used for the formation of α,α'-dihydroxyketones from aromatic and heteroaromatic aldehydes with good stereoselectivities. ucl.ac.ukrsc.orgnih.gov
Other biocatalysts, such as alcohol dehydrogenases (ADHs), have also been employed for the asymmetric reduction of aromatic ketones to produce chiral aromatic alcohols, which can be precursors to α-hydroxy ketones. nih.gov For instance, a novel medium-chain alcohol dehydrogenase from Rhodococcus has been used for the asymmetric reduction of 2-hydroxyacetophenone (B1195853) to (R)-(-)-1-phenyl-1,2-ethanediol with high enantiomeric excess. nih.gov Furthermore, α-ketocarbonyl reductases from Gluconobacter oxydans have been shown to catalyze the NADPH-dependent reduction of a variety of α-diketones, α-ketoaldehydes, and α-keto esters to form α-hydroxyketones, α-hydroxyaldehydes, and α-hydroxy esters with high regio- and stereospecificity. google.com
Table 2: Examples of Biocatalytic Synthesis of α-Hydroxy Ketone Analogs
| Biocatalyst | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Evolved Transketolase | Aromatic aldehydes | α,α'-Dihydroxyketone | Accepts aromatic acceptors with good stereoselectivity. | ucl.ac.ukrsc.orgnih.gov |
| Alcohol Dehydrogenase (RhADH) | 2-Hydroxyacetophenone | (R)-1-phenyl-1,2-ethanediol | High enantioselectivity (99% e.e.). | nih.gov |
| α-Ketocarbonyl Reductase | α-Diketones, α-ketoaldehydes | α-Hydroxyketones | Regio- and stereospecific reduction. | google.com |
Enantioselective Organocatalysis in the Formation of Chiral Alpha-Hydroxy Ketones
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for asymmetric synthesis. acs.org This approach avoids the use of often toxic and expensive metal catalysts. For the synthesis of chiral α-hydroxy ketones, several organocatalytic methods have been developed.
One notable example is the enantioselective Friedel-Crafts alkylation of naphthols and activated phenols with aryl- and alkylglyoxal hydrates. nih.gov This reaction, catalyzed by a quinine-derived thiourea, provides chiral α-hydroxy ketones in high yields and with excellent enantioselectivities (up to 99% ee). nih.gov This methodology could be adapted for the synthesis of this compound by employing a suitable phenol (B47542) derivative.
The development of organocatalytic methods for the synthesis of chiral alcohols and ketones is an active area of research. ru.nlmdpi.com For instance, chiral lactam alcohols have been used to generate oxazaborolidine catalysts in situ for the enantioselective reduction of various ketones, affording chiral secondary alcohols in good yields and high enantiomeric excess. mdpi.com
Solvent-Free Reaction Conditions and Catalyst Recycling in Asymmetric Synthesis
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions can lead to increased reaction rates, higher yields, and simplified purification procedures. In the context of asymmetric synthesis, performing reactions under solvent-free or highly concentrated conditions can significantly improve the efficiency and environmental footprint of the process.
Catalyst recycling is another important principle of sustainable chemistry, as it reduces costs and waste. In asymmetric catalysis, the ability to recover and reuse the often complex and expensive chiral catalyst is highly desirable. acs.org Various strategies have been developed for catalyst recycling, including immobilization on solid supports, use of membrane filtration, and designing catalysts that precipitate out of the reaction mixture upon completion. mdpi.com Lipases, for example, are widely used in the kinetic resolution of racemic alcohols and can be readily recovered and reused. mdpi.com
Advanced Synthetic Strategies for the this compound Framework
Multi-Component Reactions (MCRs) Incorporating Relevant Functionalities
Multi-component reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot fashion. frontiersin.org MCRs are highly atom-economical and offer a rapid and efficient way to build molecular complexity.
The Passerini reaction is a well-known MCR that produces α-acyloxy carboxamides from an isocyanide, a carboxylic acid, and an aldehyde or ketone. frontiersin.org A variation of this reaction using arylglyoxals, isocyanides, and carboxylic acids has been developed for the synthesis of α-acyloxy ketones. frontiersin.org This methodology could be directly applicable to the synthesis of this compound precursors. A continuous flow approach for this reaction has been shown to provide the target products in excellent yields and with short residence times. frontiersin.org
While some MCRs might not directly yield the this compound framework, they can be used to synthesize precursors or analogs. For example, a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines has been reported for the synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com This demonstrates the utility of α-hydroxy ketones as building blocks in MCRs to generate diverse molecular scaffolds. Another example is the metal-free [3+2] cyclization/rearrangement of α-hydroxyketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. rsc.org
Table 3: Multi-Component Reactions Involving α-Hydroxy Ketone Functionalities
| MCR Type | Reactants | Product Type | Relevance | Reference |
|---|---|---|---|---|
| Passerini Reaction | Arylglyoxals, Isocyanides, Carboxylic Acids | α-Acyloxy Ketones | Direct synthesis of the core structure. | frontiersin.org |
| Pyrrole Synthesis | α-Hydroxyketones, Oxoacetonitriles, Primary Amines | N-Substituted 3-Cyanopyrroles | Demonstrates α-hydroxy ketones as MCR building blocks. | mdpi.com |
| Oxazoline Synthesis | α-Hydroxyketones, Trifluoromethyl N-acylhydrazones | Multi-substituted Trifluoromethyloxazolines | Highlights reactivity of the α-hydroxy ketone framework. | rsc.org |
Palladium-Catalyzed Reactions
Detailed research specifically outlining the palladium-catalyzed synthesis of this compound is not extensively available in the public domain. While palladium catalysis is a widely employed and powerful tool for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex organic molecules, specific protocols and reaction data for its application in the direct synthesis of this compound have not been prominently reported.
Generally, palladium-catalyzed reactions, such as the Heck, Suzuki, and Sonogashira couplings, are pivotal in modern organic synthesis. These reactions typically involve the coupling of an organohalide or triflate with another reactant, such as an alkene, an organoborane, or a terminal alkyne, in the presence of a palladium catalyst and a base. For a molecule like this compound, one could hypothetically devise a palladium-catalyzed route, for instance, by coupling a suitably protected propionaldehyde (B47417) derivative with a benzoic acid derivative. However, without specific literature precedence, any proposed pathway remains speculative.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Given the limited availability of specific synthetic protocols for this compound, a detailed discussion on the optimization of reaction conditions and yield enhancement strategies is consequently constrained. The optimization of any chemical reaction is an empirical process that involves systematically varying parameters to achieve the desired outcome with the highest possible efficiency.
For the synthesis of esters like this compound, general optimization strategies would typically focus on several key parameters. These include the choice of solvent, reaction temperature, reaction time, and the nature and stoichiometry of the catalyst and any coupling reagents. The goal is to maximize the conversion of starting materials to the desired product while minimizing the formation of byproducts.
A common approach to optimization is the use of a Design of Experiments (DoE) methodology. This statistical tool allows for the simultaneous variation of multiple reaction parameters to identify the optimal conditions efficiently. For instance, in a hypothetical synthesis of this compound, one might use a DoE approach to investigate the interplay between temperature, catalyst loading, and reactant concentration to maximize the yield.
The following table outlines general parameters that would be considered in the optimization of a hypothetical synthesis for this compound.
| Parameter | Range/Options Considered for Optimization | Rationale for Optimization |
| Solvent | Aprotic (e.g., THF, Dioxane), Protic (e.g., Ethanol, Water), Biphasic systems | Solvent polarity and solubility of reactants and catalysts can significantly impact reaction rates and yields. |
| Temperature | -20°C to 150°C | Reaction kinetics are temperature-dependent. Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. |
| Catalyst | Varies depending on reaction type (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂) | The choice of palladium catalyst and its ligands is crucial for catalytic activity and selectivity. |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃), Organic (e.g., Et₃N, DIPEA) | The base is often required to neutralize acidic byproducts and can influence the catalytic cycle. |
| Reaction Time | 1 hour to 48 hours | Optimization aims to find the shortest time required for complete conversion to minimize energy consumption and potential for side reactions. |
| Reactant Concentration | 0.01 M to 1 M | Concentration can affect reaction rates and, in some cases, the position of chemical equilibria. |
Without specific experimental data from the synthesis of this compound, this table serves as a general guide to the principles of reaction optimization that would be applied.
Reaction Mechanisms and Reactivity Profile of 3 Hydroxy 2 Oxopropyl Benzoate
Hydrolytic Stability and Degradation Pathways of the Benzoate (B1203000) Ester Linkage
The benzoate ester linkage in 3-hydroxy-2-oxopropyl benzoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process is significantly influenced by the pH of the surrounding medium.
pH-Dependent Stability Studies and Hydrolysis Pathways
The stability of benzoate esters is highly dependent on pH. While they are relatively stable in neutral conditions, their hydrolysis is accelerated in both acidic and basic environments.
Under basic conditions, the hydrolysis of esters, including benzoates, is irreversible and proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (benzoate) and an alcohol (in this case, 2,3-dihydroxypropanal, which would likely exist in equilibrium with its hydrated form). The rate of this base-catalyzed hydrolysis is generally proportional to the hydroxide ion concentration. Studies on various benzoate esters have shown that the rate of hydrolysis can be influenced by the nature of the alcohol leaving group. nih.gov
In acidic media, the hydrolysis is reversible and catalyzed by hydronium ions (H₃O⁺). The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Following proton transfer, the tetrahedral intermediate collapses, eliminating the alcohol and regenerating the acid catalyst. The pH-rate profiles for the hydrolysis of some benzoate esters show a dependence on the pKa values of the involved acidic and basic groups. cdnsciencepub.comcdnsciencepub.com For instance, the hydrolysis of O-hippuryl-L-3-phenyllactic acid, a complex ester, shows a pH-independent kcat in the range of pH 5–10. cdnsciencepub.com
The table below summarizes the general stability of benzoate esters at different pH values.
| pH Condition | Stability | General Mechanism |
| Acidic (pH < 4) | Unstable | Acid-catalyzed nucleophilic acyl substitution (reversible) |
| Neutral (pH ~7) | Relatively Stable | Slow, uncatalyzed hydrolysis |
| Basic (pH > 9) | Unstable | Base-catalyzed nucleophilic acyl substitution (irreversible) |
Reactivity of the Ketone Moiety
The ketone group in this compound is a site of significant reactivity, primarily involving nucleophilic additions and reactions at the α-carbon.
Nucleophilic Addition Reactions
Like other ketones, the carbonyl carbon of the α-hydroxy ketone is electrophilic and can be attacked by nucleophiles. sioc-journal.cnquora.com A wide range of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), cyanide ions, and amines. organicreactions.org The presence of the adjacent hydroxyl group can sometimes influence the stereochemical outcome of these additions. rsc.org For example, the reaction of an α-hydroxy ketone with a nucleophile like a Grignard reagent (RMgX) would lead to the formation of a diol after an acidic workup.
α,β-Unsaturated ketones undergo conjugate or 1,4-addition, where the nucleophile adds to the β-carbon. libretexts.orgopenstax.org This is due to the electronic effect of the carbonyl group, which makes the β-carbon electrophilic. openstax.org
Enolization and Tautomeric Equilibria
The ketone in this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a carbon-carbon double bond. The equilibrium generally favors the keto form. However, the enol form is a key intermediate in many reactions, including α-halogenation and some condensation reactions.
The presence of the α-hydroxy group can lead to a specific type of rearrangement known as the α-ketol rearrangement. organicreactions.orgwikipedia.orgresearchgate.net This rearrangement can be induced by acid, base, or heat and involves a 1,2-shift of an alkyl or aryl group. organicreactions.orgresearchgate.net The reaction is reversible, and the equilibrium favors the more thermodynamically stable α-hydroxy carbonyl compound. wikipedia.orgresearchgate.net
Reactivity of the Secondary Hydroxyl Group
The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, most notably esterification and etherification.
Further Esterification and Etherification Reactions
The secondary hydroxyl group can be acylated to form a diester. This esterification can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. mdpi.com The reactivity of the secondary hydroxyl group in esterification can be lower than that of a primary hydroxyl group due to steric hindrance. acs.orgirispublishers.com However, selective esterification of secondary hydroxyl groups in the presence of other functional groups is a common challenge in the synthesis of polyfunctional molecules. researchgate.netau.dk For example, it has been shown that in the polymerization of glycerol (B35011) with diacids, the primary hydroxyl groups are more reactive than the secondary one. irispublishers.com
Similarly, the hydroxyl group can be converted into an ether through Williamson ether synthesis or other etherification methods. organic-chemistry.org This would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of reaction conditions is crucial to avoid competing reactions at the other functional sites of the molecule.
The table below provides a summary of the potential reactions at the secondary hydroxyl group.
| Reaction Type | Reagents | Product |
| Esterification | Acid chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | Diester |
| Esterification | Carboxylic anhydride (B1165640) (e.g., Acetic anhydride), Catalyst | Diester |
| Etherification | Strong base (e.g., NaH), Alkyl halide (e.g., CH₃I) | Ether |
Oxidation Reactions
The alpha-hydroxyketone structure within this compound is susceptible to oxidation, typically yielding the corresponding α-dicarbonyl product, benzoyl(oxo)acetaldehyde. Various catalytic systems have been shown to be effective for this transformation in related α-hydroxy ketones.
An efficient method involves the use of a Copper(I) catalyst with oxygen as the oxidant, which selectively oxidizes the hydroxyl group to afford α-keto aldehydes in high yields. rsc.org Another approach utilizes potassium permanganate (B83412) (KMnO4) in a basic ionic liquid, [Bmim]OH, at room temperature, which can also produce the corresponding 1,2-dione derivative. researchgate.net Studies have shown that for α-hydroxy ketones, derivatives with electron-withdrawing substituents tend to oxidize faster and in higher yields. researchgate.net Furthermore, CaO has been demonstrated as a reusable catalyst for the aerobic oxidation of α-hydroxy ketones to α-diketones, with its catalytic activity being proportional to its surface basicity. oup.com
Below is a summary of representative oxidation methods applicable to the alpha-hydroxyketone motif.
| Catalyst System | Oxidant | Product Type | Yield | Reference |
| Cu(I) | O₂ | α-Keto aldehyde | Up to 87% | rsc.org |
| KMnO₄ in [Bmim]OH | KMnO₄ | α-Diketone | Up to 96% | researchgate.net |
| CaO | O₂ (aerobic) | α-Diketone | - | oup.com |
| In situ with Wittig reagent | - | γ-Ketocrotonate | High | rsc.org |
This table is illustrative of methods for oxidizing the α-hydroxy ketone functional group.
Mechanistic Studies of Enzymatic Transformations Involving the Alpha-Hydroxyketone Motif
The alpha-hydroxyketone group is a substrate for various enzymatic transformations, particularly those catalyzed by cytochrome P450 (CYP) enzymes. These enzymes can facilitate both the formation of this motif through hydroxylation and its subsequent cleavage.
Cytochrome P450 enzymes, such as CYP199A4 from Rhodopseudomonas palustris HaA2, are capable of regioselectively hydroxylating carbonyl-containing compounds to produce α-hydroxyketones. illinois.edunih.govnih.gov For instance, CYP199A4 can hydroxylate 4-(2-oxopropyl)-benzoic acid to form 4-(1-hydroxy-2-oxopropyl)benzoic acid, a close analog of the hydroxylated form of the title compound. illinois.edunih.govnih.gov
While these enzymes can form the α-hydroxyketone, subsequent carbon-carbon (C-C) bond cleavage is a more complex reaction. illinois.eduepa.gov Mechanistic studies, particularly on engineered variants like F182L-CYP199A4, have provided significant insight. Quantum mechanics/molecular mechanics (QM/MM) calculations reveal that the C-C bond cleavage does not proceed via the commonly implicated Compound I (Cpd I) intermediate. nih.govacs.org Instead, the reaction is initiated by a nucleophilic attack on the substrate's carbonyl group by a ferric-peroxoanion species (Fe(III)-O-O²⁻). nih.govacs.org This attack leads to an unstable peroxo intermediate, which then undergoes a Baeyer-Villiger-type oxidative cleavage of the C-C bond. nih.govacs.org The C–C bond cleavage of the α-hydroxyketone by the F182L-CYP199A4 mutant occurs via a radical attack mechanism with a rate-limiting energy barrier of 17.1 kcal/mol for the initial C-H hydroxylation step. researchgate.netnih.gov
Substrate recognition and binding within the active site of CYP199A4 are critical for catalysis. The benzoic acid portion of the substrate plays a crucial role. The carboxylate group interacts with polar and basic amino acid residues, such as arginine and serine, which anchors the molecule in the active site. uq.edu.au This precise positioning places the other end of the molecule, the para-substituted group, near the enzyme's heme iron center for oxidation. nih.govuq.edu.au
While wild-type (WT) CYP199A4 can bind and hydroxylate substrates to form α-hydroxyketones, it is generally a poor catalyst for the subsequent C-C lyase reaction. illinois.edunih.govnih.gov This is because the active site architecture does not allow for the optimal positioning required for the cleavage step. Molecular dynamics simulations and X-ray crystal structures show that mutations in the active site can drastically alter this activity. illinois.edunih.govnih.gov The F182L mutation, which replaces a bulky phenylalanine with a smaller leucine (B10760876), is particularly effective. nih.govmdpi.com This change allows the α-hydroxyketone substrate to approach the ferric-peroxo intermediate more closely, facilitating the formation of the necessary lyase transition state. illinois.edunih.gov The F182L mutation also enables the formation of a key hydrogen bond between the α-hydroxyketone and the reactive peroxoanion species, stabilizing the substrate in a productive orientation for C-C bond cleavage. researchgate.netnih.govmdpi.com
| Enzyme Variant | Key Active Site Residue | Activity on α-Hydroxyketone Motif | Mechanistic Rationale | Reference |
| WT-CYP199A4 | Phenylalanine (F182) | C-H Hydroxylation (forms α-hydroxyketone) | Bulky F182 residue restricts substrate positioning for cleavage. | illinois.edunih.govnih.gov |
| F182L-CYP199A4 | Leucine (L182) | C-C Bond Cleavage (lyase reaction) | Smaller leucine residue allows closer approach of substrate to the ferric-peroxo intermediate, enabling the lyase transition state. | illinois.edunih.govnih.govmdpi.com |
| F182A-CYP199A4 | Alanine (B10760859) (A182) | Both Hydroxylation and C-C Cleavage | The smaller alanine residue allows the enzyme to catalyze a two-step reaction mimicking other P450s. | illinois.edunih.govnih.gov |
Radical and Photochemical Processes Affecting the Compound's Reactivity
The reactivity of this compound is also influenced by radical and photochemical pathways, primarily involving the benzoate ester chromophore and the α-hydroxy ketone functionality.
The benzoate ester group allows the molecule to undergo photochemical reactions. Upon absorption of light, simple benzoate esters can participate in hydrogen abstraction and [2+2] cycloaddition with olefins. rsc.org The mechanism for these reactions may proceed through an excited singlet state. rsc.org In the presence of suitable electron donors, substituted benzoate esters can undergo photochemical cleavage via an electron-transfer mechanism. rsc.org For some benzoate esters, this process can be efficient and leads to the formation of the corresponding carboxylic acid. rsc.org The benzoate moiety itself can also act as a photosensitizer, enabling reactions such as the direct fluorination of unactivated C(sp³)–H bonds in other molecules. nih.gov
Radical reactions can be initiated at the α-hydroxy ketone portion of the molecule. The hydroxyl group can be converted into an alkoxy radical. Alkoxy radicals are highly reactive intermediates that can undergo several major reaction pathways, including intramolecular hydrogen atom transfer (HAT) from a nearby C-H bond or β-scission (cleavage) of an adjacent C-C bond. acs.org Given the structure of this compound, a β-scission reaction would likely involve the cleavage of the C-C bond between the carbonyl carbon and the carbon bearing the hydroxyl group. Furthermore, a visible-light-induced, self-propagating radical chain reaction has been described for the synthesis of O-aryl esters from phenols and aldehydes, indicating the potential for radical processes involving the ester linkage under specific photocatalytic conditions. acs.org
Derivatives and Structural Analogs of 3 Hydroxy 2 Oxopropyl Benzoate
Design and Synthesis of Substituted 3-Hydroxy-2-oxopropyl Benzoate (B1203000) Derivatives
The synthesis of derivatives typically involves multi-step processes, starting with either a modified benzoic acid precursor or by performing chemical transformations on the parent compound. These strategies allow for the systematic introduction of various functional groups.
Alterations to the benzoic acid portion of the molecule are commonly achieved by employing substituted benzoic acids as starting materials in the esterification reaction. This approach allows for the introduction of a wide range of functional groups at various positions on the aromatic ring. For example, the synthesis of related benzoate esters has been accomplished by reacting substituted carboxylic acids with bromomethyl ketones in the presence of a base like potassium carbonate researchgate.net. This general strategy can be applied to produce derivatives with different electronic and steric properties.
Another approach involves the etherification of a hydroxybenzoic acid precursor before its condensation to form the final ester. For instance, 3-hydroxybenzoic acid can be etherified with various alkyl halides, and the resulting 3-alkoxybenzoic acids are then condensed with a suitable alcohol to yield the desired hybrid derivatives rasayanjournal.co.in. This method provides a pathway to introduce alkoxy groups of varying lengths onto the benzoate ring. The cytochrome P450 enzyme CYP199A4 has been shown to hydroxylate para-substituted benzoic acids, indicating a biocatalytic route for modifying the aromatic ring researchgate.net. A study on the resin of Styrax tonkinensis identified a naturally occurring related compound, 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropyl benzoate, demonstrating substitution on the benzoate ring in a natural product researchgate.net.
Table 1: Examples of Synthetic Strategies for Modifying the Benzoic Acid Moiety
| Precursor | Reagent/Method | Resulting Moiety | Research Context |
|---|---|---|---|
| Substituted Benzoic Acids | Bromomethyl ketones, K2CO3, DMF | Substituted Benzoate Esters | General synthesis of 2-oxoethyl benzoates researchgate.net. |
| 3-Hydroxybenzoic Acid | Alkyl halides, K2CO3; then condensation | 3-Alkoxybenzoate Derivatives | Synthesis of hybrid 3-hydroxy benzoic acid derivatives rasayanjournal.co.in. |
| 4-Methoxybenzoic Acid | CYP199A4 Enzyme | Hydroxylated Benzoic Acid | Biocatalytic oxidation of para-substituted benzoic acids researchgate.net. |
Modifications to the 3-hydroxy-2-oxopropyl chain are critical for exploring the structure-activity relationships of these molecules. The reactivity of the ketone and hydroxyl groups provides multiple avenues for chemical alteration. The ketone can be reduced to a secondary alcohol, a reaction that can be performed selectively using agents like sodium borohydride (B1222165) (NaBH₄) .
A significant alteration involves changing the position of the functional groups on the propyl chain. Research using the cytochrome P450 enzyme CYP199A4 has demonstrated the regioselective hydroxylation of 4-(2-oxopropyl)benzoic acid at the benzylic carbon to produce 4-(1-hydroxy-2-oxopropyl)benzoic acid. nih.govrcsb.org This enzymatic transformation effectively shifts the hydroxyl group from the C3 to the C1 position of the propyl chain, creating a structural isomer with different chemical properties researchgate.netnih.gov. Further enzymatic action by engineered variants of CYP199A4 can even lead to the cleavage of the C-C bond within this chain nih.gov.
Exploration of Related Alpha-Hydroxyketone Esters and Beta-Ketoesters
The 3-hydroxy-2-oxopropyl benzoate structure is a member of the broader class of α-hydroxyketone esters. The α-hydroxyketone motif is a key structural feature in numerous organic molecules and is often a target in synthetic chemistry. The synthesis of these structures can be achieved through various methods, including the regioselective hydroxylation of carbonyl-containing compounds by enzymes like cytochrome P450s nih.gov. The development of synthetic routes to α-hydroxy aldehydes from 1,2-diols also contributes to the toolbox for creating these functionalities oulu.fi.
Beta-ketoesters and the related β-diketones are another important class of structural analogs. These compounds are known for their utility as intermediates in C-C bond formation and are present in many biologically active molecules nih.gov. Synthesis methods for β-diketones include Claisen condensation and the hydration of alkynones nih.gov. The structural relationship between α-hydroxyketones and β-ketoesters is a subject of interest, particularly in the context of dynamic kinetic resolutions where enzymatic reduction of a β-ketoester can lead to the formation of a chiral hydroxyester mdpi.com.
Synthesis of Conjugates and Hybrid Molecules Incorporating the 3-Hydroxy-2-oxopropyl Unit
The concept of creating hybrid molecules by conjugating two or more bioactive scaffolds has gained significant traction in medicinal chemistry. nih.govmdpi.com The this compound unit can serve as a building block in the synthesis of such conjugates. For example, a process for synthesizing indoline (B122111) derivatives involves reacting a 3-chloropropyl benzoate with an indoline compound, demonstrating how a functionalized propyl benzoate can be used to link different molecular fragments google.com.
The synthesis of isatin-chalcone hybrid molecules provides another example of this modular approach. In one route, a base-catalyzed aldol (B89426) reaction is used to connect an isatin (B1672199) derivative with a ketone, forming a tertiary alcohol intermediate that contains a hydroxy-oxopropyl-like unit mdpi.com. This demonstrates how the core structure can be incorporated into more complex heterocyclic systems. Furthermore, peptide conjugation is a common strategy to enhance the properties of small molecules. nih.govmdpi.com The synthesis of indoloquinolizidine-peptide hybrids showcases the combination of heterocyclic moieties with peptides to create novel ligands nih.gov.
Table 2: Examples of Hybrid Molecules and Conjugation Strategies
| Core Unit / Precursor | Conjugated Partner | Linkage / Reaction Type | Resulting Hybrid Class | Reference |
|---|---|---|---|---|
| 3-Chloropropyl benzoate | Indoline | Nucleophilic Substitution | Indoline-propyl-benzoate conjugate | google.com |
| Ethyl 2-(2,3-dioxoindolin-1-yl)acetate | Acetone (B3395972) / Substituted Ketones | Aldol Reaction | Isatin-chalcone hybrid with a tertiary alcohol | mdpi.com |
| Indolo[2,3-a] quinolizidine | Tripeptides | Amide bond formation | Indoloquinolizidine-peptide hybrid | nih.gov |
Stereoisomers and Enantiomeric Variants of this compound Derivatives
The presence of a hydroxyl group on the second carbon of the propyl chain (C2) makes this compound a chiral molecule. The existence of stereoisomers (enantiomers and diastereomers) is a critical consideration in the synthesis and characterization of its derivatives. The synthesis of specific stereoisomers often requires asymmetric synthesis techniques or the resolution of racemic mixtures.
A key strategy for accessing enantiomerically pure variants is the asymmetric reduction of a prochiral ketone. A well-documented industrial example is the synthesis of montelukast, where an engineered alcohol dehydrogenase (ADH) is used for the asymmetric reduction of a bulky ketone substrate to a specific (S)-alcohol intermediate with high enantiopurity nih.gov. This biocatalytic approach is directly applicable to the synthesis of specific enantiomers of this compound derivatives. Similarly, the asymmetric transfer hydrogenation of β-ketoesters using chiral rhodium complexes can produce syn-α-alkoxy β-hydroxyesters with excellent diastereoselectivity and enantioselectivity mdpi.com.
The synthesis of complex natural products often involves the creation of multiple chiral centers. In the total synthesis of heteroyohimbine alkaloids, the reduction of a hydroxy ketone with NaBH₄ resulted in a mixture of two diastereoisomers, highlighting the challenges and importance of controlling stereochemistry at hydroxyl-bearing carbons acs.org. Research into chiral benzisoselenazolones, synthesized from enantiomerically pure amines, further underscores the importance of evaluating the activity of individual stereoisomers to understand structure-activity relationships researchgate.net.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR provides fundamental information about the number and types of proton and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Hydroxy-2-oxopropyl benzoate (B1203000) is expected to show distinct signals for the aromatic protons of the benzoate ring and the aliphatic protons of the 3-hydroxy-2-oxopropyl side chain. The aromatic protons typically appear in the downfield region (δ 7.0–8.5 ppm), with their splitting patterns determined by their positions on the benzoate ring. The aliphatic protons of the side chain would appear at higher field strengths.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for 3-Hydroxy-2-oxopropyl benzoate would feature signals for the carbonyl carbons of the ester and ketone groups, the aromatic carbons, and the aliphatic carbons of the side chain. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, carbonyl carbons are significantly deshielded and appear far downfield. rsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 1' | C | - | ~130.5 |
| 2', 6' | CH (ortho) | δ ~8.0 (d) | ~129.8 |
| 3', 5' | CH (meta) | δ ~7.4 (t) | ~128.5 |
| 4' | CH (para) | δ ~7.6 (t) | ~133.5 |
| C=O (ester) | C | - | ~166.5 |
| 1 | CH₂ | δ ~4.9 (s) | ~70.0 |
| 2 | C=O (ketone) | - | ~208.0 |
| 3 | CH₂ | δ ~4.3 (d) | ~68.0 |
| OH | OH | δ ~3.5 (t, broad) | - |
Note: Predicted chemical shifts (δ) are relative to TMS in a solvent like CDCl₃. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, a key COSY correlation would be observed between the protons of the methylene (B1212753) group at position 3 (H-3) and the hydroxyl proton (OH), confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbon atoms to which they are directly attached. sdsu.edu This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, it would link the proton signal at ~4.9 ppm to the carbon signal at ~70.0 ppm (C-1).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is essential for connecting different parts of the molecule. researchgate.netyoutube.com Key HMBC correlations for structural confirmation would include:
A correlation from the methylene protons at position 1 (H-1) to the ester carbonyl carbon (C=O ester) and the ketonic carbonyl carbon (C-2).
Correlations from the ortho protons (H-2', H-6') of the benzoate ring to the ester carbonyl carbon.
A correlation from the methylene protons at position 3 (H-3) to the ketonic carbonyl carbon (C-2).
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. dtu.dk
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.govmdpi.com For this compound (Molecular Formula: C₁₀H₁₀O₄), high-resolution ESI-MS (HRESIMS) would be used to validate the molecular weight and confirm the elemental composition. In positive ion mode, the spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.0652 and potentially an adduct with sodium, [M+Na]⁺, at m/z 217.0471. mdpi.com
Analysis of the fragmentation patterns in the MS/MS spectrum provides evidence for the compound's structure. The fragmentation of the molecular ion of this compound would likely proceed through several characteristic pathways. libretexts.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 194 | [C₁₀H₁₀O₄]⁺ | C₁₀H₁₀O₄ | Molecular Ion (M⁺) |
| 122 | [C₇H₆O₂]⁺ | C₇H₆O₂ | Benzoic acid, from cleavage of the ester bond with hydrogen transfer. |
| 121 | [C₇H₅O₂]⁻ | C₇H₅O₂ | Benzoate anion, from loss of the side chain. |
| 105 | [C₇H₅O]⁺ | C₇H₅O | Benzoyl cation, a very common fragment for benzoates, resulting from the cleavage of the ester C-O bond. docbrown.info |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from the loss of CO from the benzoyl cation. |
| 73 | [C₃H₅O₂]⁺ | C₃H₅O₂ | Cation from the 3-hydroxy-2-oxopropyl side chain. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org
The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3550–3200 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. docbrown.info Two distinct carbonyl (C=O) stretching absorptions would be expected: one for the ester group around 1720 cm⁻¹ and another for the ketone group at a slightly lower wavenumber, around 1710 cm⁻¹. pressbooks.publibretexts.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretch, H-bonded | 3550 - 3200 (broad) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ketone (C=O) | Stretch | ~1710 |
| Ester (C=O) | Stretch | ~1720 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Ester (C-O) | Stretch | 1300 - 1100 |
Chromatographic Techniques for Separation and Purity Determination
Chromatographic methods are indispensable tools in the analysis of "this compound," enabling both the separation of complex mixtures and the determination of purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound" and its derivatives. For the resolution of enantiomers, which is critical in biocatalytic and asymmetric synthesis, Chiral HPLC is the method of choice.
Detailed research findings have demonstrated the successful separation of benzoylated derivatives of related ketodiols using a Chiralpak AD column. ucl.ac.uk A mobile phase consisting of a 77:23 mixture of n-hexane and isopropanol, flowing at a rate of 1 mL/min, with UV detection at 214 nm, has been shown to provide good separation of isomers. ucl.ac.uk The determination of enantiomeric excess (ee) is a primary application of this technique, with studies reporting the achievement of excellent stereoselectivities (up to <98% ee) in the enzymatic synthesis of related aromatic ketodiols. ucl.ac.uk The development of chiral assays, often involving derivatization with agents like (S)-MTPA, is a key strategy to facilitate the characterization of dihydroxyketone motifs by HPLC. ucl.ac.uk
Interactive Data Table: HPLC Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD |
| Mobile Phase | 77:23 (n-Hexane:Isopropanol) |
| Flow Rate | 1 mL/min |
| Detection | 214 nm |
Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of chemical reactions involving "this compound". For instance, in the synthesis of benzoylated derivatives, such as "3-(3-Cyanophenyl)-3-hydroxy-2-oxopropyl benzoate," TLC is used to follow the reaction's progression overnight. ucl.ac.uk This technique allows for a quick assessment of the consumption of starting materials and the formation of the desired product. ucl.ac.uk Similarly, the progress of reactions to form "3-(3-Fluorophenyl)-3-hydroxy-2-oxopropyl benzoate" is also monitored by TLC analysis. ucl.ac.uk The reaction to produce "this compound" itself can be monitored by TLC, indicating its utility in tracking the conversion of precursors. ucl.ac.uk
Computational Chemistry and Theoretical Studies of 3 Hydroxy 2 Oxopropyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and optimizing the geometry of 3-Hydroxy-2-oxopropyl benzoate (B1203000). By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of the molecule in the gas phase can be determined, corresponding to a minimum on the potential energy surface. mpg.depsu.edu
Table 1: Illustrative Optimized Geometric Parameters for 3-Hydroxy-2-oxopropyl Benzoate (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
| Bond Length | C=O (ester) | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C=O (ketone) | ~1.23 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | O=C-O (ester) | ~124° |
| C-O-C (ester) | ~117° | |
| C-C-C (backbone) | ~110° | |
| Dihedral Angle | Phenyl-Ester | ~15° |
Note: The data in this table is illustrative and represents typical values obtained for similar functional groups in DFT calculations.
Furthermore, DFT calculations elucidate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. For this compound, the presence of both electron-donating (hydroxyl) and electron-withdrawing (carbonyl) groups influences the energies of these orbitals.
Conformational Analysis and Exploration of Potential Energy Surfaces
The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES). researchgate.netepstem.net
Key dihedral angles for exploration include the rotation around the C-O bond of the ester linkage and the bonds within the 3-hydroxy-2-oxopropyl side chain. The PES reveals various local energy minima, corresponding to different stable conformations, and the transition states that separate them. researchgate.net The relative energies of these conformers determine their population at a given temperature. For molecules with flexible side chains, multiple conformers can coexist in equilibrium. core.ac.uk
Table 2: Relative Energies of Plausible Conformers of this compound
| Conformer | Dihedral Angle (τ1: O=C-O-C) | Dihedral Angle (τ2: C-C-C-O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | ~0° (syn-periplanar) | ~60° (gauche) | 0.00 |
| 2 | ~180° (anti-periplanar) | ~60° (gauche) | 1.5 - 2.5 |
| 3 | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 2.0 - 3.5 |
| 4 | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 3.0 - 5.0 |
Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The relative energies are indicative and would require specific calculations.
The planarity of the benzoate group is often slightly distorted to alleviate steric hindrance, and the orientation of the side chain is governed by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the keto or ester carbonyl groups.
Prediction of Reactivity and Stability through Molecular Modeling
Molecular modeling techniques, particularly those based on quantum mechanics, can predict the reactivity and stability of this compound. The molecule's reactivity is largely dictated by its electronic structure. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified by analyzing the electrostatic potential map and the distribution of frontier molecular orbitals. researchgate.net
The ester linkage is a potential site for hydrolysis, a reaction common to benzoate derivatives. mpg.de The presence of the α-hydroxy ketone moiety in the side chain introduces additional reactive sites. The ketone's carbonyl group is susceptible to nucleophilic addition, while the hydroxyl group can act as a nucleophile or a proton donor. Computational studies can model the reaction pathways for various transformations, such as oxidation of the hydroxyl group or reduction of the keto group, and calculate the associated activation energies. organic-chemistry.orgmdpi.com
Quantum-Chemical Descriptors and Their Application in Structure-Reactivity Correlations
Quantum-chemical descriptors are numerical values derived from the electronic wavefunction that quantify various aspects of a molecule's electronic structure. These descriptors are invaluable for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). scribd.com For this compound, a range of descriptors can be calculated to correlate its structure with its reactivity. rsc.org
Table 3: Selected Quantum-Chemical Descriptors for this compound and Their Significance
| Descriptor | Symbol | Typical Value (a.u.) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -0.25 to -0.35 | Electron-donating ability; susceptibility to electrophilic attack. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.05 to 0.05 | Electron-accepting ability; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | ΔE | 0.20 to 0.40 | Chemical reactivity and kinetic stability. |
| Dipole Moment | µ | 2.0 to 4.0 D | Polarity and solubility. |
| Hardness | η | 0.10 to 0.20 | Resistance to change in electron distribution. |
| Softness | S | 2.5 to 5.0 | Reciprocal of hardness; related to reactivity. |
| Electronegativity | χ | 0.15 to 0.25 | Tendency to attract electrons. |
Note: The values in this table are illustrative and represent a plausible range for a molecule with the structure of this compound.
By calculating these descriptors for a series of related compounds, it is possible to build predictive models for their chemical behavior. For example, the pKa of the hydroxyl group or the rate of a particular reaction can often be correlated with descriptors like atomic charges, HOMO/LUMO energies, and electrostatic potentials. rsc.orgresearchgate.net
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, offering insights into its conformational flexibility and intermolecular interactions, particularly in a solvent environment. rsc.orgmdpi.com By simulating the motion of the molecule in a box of solvent molecules (e.g., water), one can observe how the molecule samples different conformations and how it interacts with its surroundings. researchgate.netrsc.org
MD simulations are particularly useful for understanding:
Conformational Dynamics : How the molecule transitions between different stable conformations identified in the PES analysis. rsc.org
Solvation Effects : How the solvent influences the conformational preferences and the accessibility of different reactive sites.
Intermolecular Hydrogen Bonding : The formation and breaking of hydrogen bonds between the hydroxyl and carbonyl groups of the molecule and the surrounding solvent molecules.
Aggregation Behavior : At higher concentrations, MD simulations can predict whether molecules of this compound tend to self-associate. mdpi.com
Analysis of the MD trajectories can yield important information such as the radius of gyration, which describes the compactness of the molecule, and radial distribution functions, which characterize the structure of the solvent around the solute. mdpi.com
Mechanistic Investigations into Biological Activity of 3 Hydroxy 2 Oxopropyl Benzoate and Its Derivatives in Vitro
Exploration of Molecular Targets and Binding Interactions (In Vitro Enzyme Assays)
The biological activity of 3-hydroxy-2-oxopropyl benzoate (B1203000) and its structural analogs is rooted in their ability to interact with specific molecular targets, primarily enzymes. In vitro enzyme assays are crucial for identifying these targets and quantifying the inhibitory potency of the compounds. Research into various benzoic acid derivatives has revealed a broad range of enzymatic inhibition, suggesting that the core structure can be adapted to target different active sites.
Studies have shown that derivatives of benzoic acid can act as inhibitors for several classes of enzymes. For instance, certain derivatives have been identified as inhibitors of enzymes crucial for the survival of pathogens, such as InhA, a key enzyme in the fatty acid synthase II pathway of Mycobacterium tuberculosis. nottingham.ac.uk Virtual screening and subsequent in vitro assays identified compounds that could inhibit InhA, potentially bypassing resistance mechanisms associated with prodrugs like isoniazid. nottingham.ac.uk Similarly, enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), have been successfully targeted by indoline-based compounds, which share structural motifs with benzoic acid derivatives. nih.govacs.org
In the context of neurodegenerative diseases like Alzheimer's, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), demonstrating the scaffold's versatility in targeting enzymes relevant to complex human diseases. nih.gov The inhibition of glycerol (B35011) 3-phosphate acyltransferase (GPAT), the rate-limiting enzyme in glycerolipid biosynthesis, has also been achieved with a series of benzoic acid derivatives, highlighting their potential in metabolic disease research. researchgate.net These interactions are typically characterized by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which provide a measure of the compound's potency. Molecular docking studies often complement these experimental assays, offering insights into the specific binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the enzyme's active site. nih.govmdpi.com
| Enzyme Target | Inhibitor Class/Compound | Reported Activity (IC50/Ki) | Source |
|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Indoline (B122111) Derivative 43 | IC50: 0.45 ± 0.11 µM (isolated 5-LOX) | acs.org |
| Soluble Epoxide Hydrolase (sEH) | Indoline Derivative 73 | IC50: 0.43 ± 0.10 µM | nih.gov |
| Acetylcholinesterase (AChE) | Tetrahydroisoquinolynyl-benzoic acid derivative 6f | Ki: 13.62 ± 0.21 nM | nih.gov |
| Human Carbonic Anhydrase I (hCA I) | Methylene-aminobenzoic acid derivative 6c | Ki: 33.00 ± 0.29 nM | nih.gov |
| Glycerol 3-phosphate acyltransferase (GPAT) | 2-(nonylsulfonamido)benzoic acid | IC50: ~30.2 µM | researchgate.net |
| NDM-1 (Metallo-β-lactamase) | Benzoic acid derivative 7 | Ki: 3.3 µM | nih.gov |
Investigation of Impact on Cellular Signal Transduction Cascades
Compounds containing the oxopropyl benzoate motif and its derivatives can exert their biological effects by modulating intracellular signal transduction cascades. These pathways are critical for regulating fundamental cellular processes such as proliferation, survival, and differentiation. Aberrant signaling is a hallmark of many diseases, including cancer, making these cascades prime targets for therapeutic intervention.
One of the key signaling pathways reported to be affected by related structures is the EGFR/PI3K/Akt pathway. nih.gov Mechanistic studies on a novel naphthoquinone-naphthol derivative, which features an oxopropyl group, revealed that it inhibits the proliferation of cancer cells by downregulating this pathway. nih.govresearchgate.net The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade involving phosphatidylinositol 3-kinase (PI3K) and the serine/threonine kinase Akt. This pathway is a central regulator of cell growth and survival, and its inhibition can lead to apoptosis. nih.gov
Another important cascade is the JAK/STAT pathway, which transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Chalcone analogues, which can be structurally related to some benzoate derivatives, have been shown to inhibit the JAK/STAT pathway, leading to a reduction in the expression and phosphorylation of key STAT proteins like STAT1 and STAT5. nih.gov Furthermore, the Ras-ERK1/2 cascade, also known as the MAPK pathway, is another well-established signaling route involved in cell proliferation and survival. The protein tyrosine phosphatase SHP2 is a positive regulator of this pathway, and its inhibition by a salicylic (B10762653) acid-based compound has been shown to block growth factor-stimulated ERK1/2 activation. nih.gov
| Signaling Pathway | Compound Type | Observed Effect | Cell Line(s) | Source |
|---|---|---|---|---|
| EGFR/PI3K/Akt | Naphthoquinone-naphthol derivative with oxopropyl group (Compound 13) | Downregulation of the pathway, leading to reduced proliferation and apoptosis. | HCT116, PC9 | nih.gov |
| JAK/STAT | Chalcone analogue (Compound 10v) | Inhibited expression and phosphorylation of STAT1 and STAT5. | J774A.1 | nih.gov |
| Ras-ERK1/2 (MAPK) | Salicylic acid-based SHP2 inhibitor (Compound 9) | Blocked growth factor-stimulated ERK1/2 activation. | HEK293 | nih.gov |
Analysis of Modulation of Metabolic Pathways and Biosynthetic Processes
Derivatives of 3-hydroxy-2-oxopropyl benzoate can influence cellular function by modulating key metabolic and biosynthetic pathways. These pathways are essential for providing energy, producing cellular building blocks, and maintaining homeostasis.
A significant target within metabolic pathways is the enzyme Glycerol 3-phosphate acyltransferase (GPAT). researchgate.net This enzyme catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triacylglycerols and phospholipids. By acylating glycerol 3-phosphate, GPAT commits the substrate to lipid synthesis. In vitro studies using isolated mitochondria have identified benzoic acid derivatives, such as 2-(nonylsulfonamido)benzoic acid, as inhibitors of GPAT activity. researchgate.net The inhibition of this enzyme can have profound effects on cellular lipid metabolism, which is a therapeutic target for diseases like obesity and cancer. researchgate.net
The metabolism of xenobiotics, including benzoate derivatives themselves, is another area of interaction. Cytochrome P450 (CYP) monooxygenases are a superfamily of enzymes responsible for the oxidation of a wide variety of compounds. Research on the enzyme CYP199A4 has shown its capability to catalyze the hydroxylation of substrates containing an oxopropyl benzoic acid structure, such as 4-(2-oxopropyl) benzoic acid. researchgate.net This reaction forms an α-hydroxyketone metabolite, demonstrating how these compounds can be processed and modified within biological systems. researchgate.net Furthermore, computational frameworks have been used to explore novel biosynthetic routes for producing valuable chemicals like 3-hydroxypropanoate (3-HP) from central metabolites such as pyruvate (B1213749), indicating the potential to engineer metabolic pathways related to the core structure of these compounds. nih.gov
| Enzyme/Pathway | Compound/Substrate | Effect/Reaction | Assay/Method | Source |
|---|---|---|---|---|
| Glycerol 3-phosphate acyltransferase (GPAT) | 2-(nonylsulfonamido)benzoic acid | Inhibition of enzyme activity. | Intact mitochondrial assay | researchgate.net |
| Cytochrome P450 (CYP199A4) | 4-(2-oxopropyl) benzoic acid | Catalyzed hydroxylation to form 4-(1-hydroxy-2-oxopropyl) benzoic acid. | In vitro enzymatic reaction | researchgate.net |
| 3-Hydroxypropanoate (3-HP) Biosynthesis | Pyruvate | Computational design of novel biosynthetic pathways to 3-HP. | Biochemical Network Integrated Computational Explorer (BNICE) | nih.gov |
Mechanistic Elucidation of Cell Apoptosis Induction by Related Structures
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Many anti-cancer therapies function by inducing apoptosis in malignant cells. Structures related to this compound have been shown to trigger this process through defined molecular mechanisms.
A key example is a series of novel naphthoquinone-naphthol derivatives, one of which (Compound 13) features an oxopropyl group attached to the core structure. nih.gov Mechanistic investigations revealed that this compound potently induces apoptosis in human colon cancer (HCT116) and non-small cell lung cancer (PC9) cells. nih.govresearchgate.net The induction of apoptosis was demonstrated to occur through the intrinsic mitochondrial pathway. This was evidenced by a significant, dose-dependent increase in the expression of cleaved caspase-3. nih.gov Caspase-3 is a critical executioner caspase, and its cleavage from an inactive zymogen to its active form is a hallmark of apoptosis.
Furthermore, the study showed that treatment with Compound 13 led to a reduction in the expression of Bcl-2. nih.gov Bcl-2 is a key anti-apoptotic protein located on the mitochondrial outer membrane that prevents the release of pro-apoptotic factors like cytochrome c. By downregulating Bcl-2, the compound shifts the cellular balance in favor of apoptosis, facilitating the activation of the caspase cascade. These effects were linked to the compound's ability to suppress the EGFR/PI3K/Akt signaling pathway, which is a major upstream regulator of cell survival and Bcl-2 expression. nih.gov
| Compound | Cell Line | Apoptotic Marker | Observed Result | Source |
|---|---|---|---|---|
| Compound 13 (Naphthoquinone-naphthol with oxopropyl group) | HCT116, PC9 | Cleaved Caspase-3 | Increased expression in a dose-dependent manner. | nih.gov |
| Bcl-2 | Reduced expression in a dose-dependent manner. | nih.gov |
Studies on the Inhibition of Inflammatory Pathways by Compounds Containing the Oxopropyl Benzoate Motif
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Compounds featuring the oxopropyl benzoate motif or structurally similar benzoic acid derivatives have demonstrated anti-inflammatory properties in vitro by inhibiting key inflammatory pathways and mediators.
One of the primary mechanisms for this anti-inflammatory activity is the inhibition of enzymes involved in the arachidonic acid cascade. acs.org This pathway produces potent pro-inflammatory lipid mediators. Studies have identified indoline-based compounds that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are involved in asthma and inflammatory responses. nih.gov sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov By inhibiting both enzymes, these compounds can effectively reduce pro-inflammatory signals while stabilizing anti-inflammatory ones.
Another established in vitro model for assessing anti-inflammatory potential involves measuring the production of nitric oxide (NO) in macrophage cell lines, such as J774A.1 or RAW 264.7, stimulated with lipopolysaccharide (LPS). nih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. In vitro assays have shown that certain benzoic acid derivatives can significantly reduce the production of NO in LPS-stimulated macrophages, indicating an ability to suppress inflammatory responses. This inhibition of inflammatory mediators highlights the therapeutic potential of compounds based on the oxopropyl benzoate scaffold for treating inflammatory conditions.
| Target/Marker | Compound Class/Example | Reported Activity (IC50/Effect) | Assay/Cell Line | Source |
|---|---|---|---|---|
| 5-Lipoxygenase (5-LOX) | Indoline Derivative 73 | IC50: 0.41 ± 0.01 µM | Isolated enzyme assay | nih.gov |
| Soluble Epoxide Hydrolase (sEH) | Indoline Derivative 73 | IC50: 0.43 ± 0.10 µM | Isolated enzyme assay | nih.gov |
| Nitric Oxide (NO) Production | Ethyl 3-(3-oxopropyl)benzoate | 60% inhibition at 10 µM. | LPS-stimulated macrophage cell line | |
| NLRP3 Inflammasome (IL-1β secretion) | Chalcone analogue 10a | IC50: 3.67 µM | LPS/Nigericin-stimulated J774A.1 cells | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science
3-Hydroxy-2-oxopropyl Benzoate (B1203000) as a Strategic Building Block in Complex Molecule Synthesis
3-Hydroxy-2-oxopropyl benzoate serves as a key starting material or intermediate in the synthesis of more elaborate organic compounds. smolecule.com Its utility as a building block stems from the presence of multiple reactive sites that can be selectively addressed under different reaction conditions. The hydroxyl and ketone groups, along with the aromatic ring, provide handles for a variety of chemical modifications.
The α-hydroxy ketone functionality is particularly significant. It is a common motif in many natural products and biologically active molecules. For instance, similar β-hydroxy ester structures are recognized as crucial intermediates in the synthesis of complex natural products like (+)-tedanolide and (+)-discodermolide. jst.go.jp The strategic placement of the hydroxyl and carbonyl groups in this compound allows for its incorporation into larger molecules through reactions such as aldol (B89426) condensations, esterifications, and nucleophilic additions.
The synthesis of various complex molecules often involves multi-step reaction sequences where intermediates containing the 3-hydroxy-2-oxopropyl moiety are crucial. For example, in the synthesis of certain pharmaceutical agents, derivatives of this compound can be employed to introduce specific pharmacophores. acs.org The benzamide (B126) core, a related structural feature, is a known pharmacophore in enzyme inhibition, and the presence of an oxopropyl side chain can enhance molecular flexibility and binding affinity.
Below is a table summarizing the key reactive sites of this compound and their potential transformations, highlighting its role as a strategic building block.
| Reactive Site | Potential Transformations | Resulting Functionality |
| Hydroxyl Group | Esterification, Etherification, Oxidation | Esters, Ethers, Ketones |
| Ketone Group | Reduction, Reductive Amination, Aldol Reaction | Secondary Alcohols, Amines, β-Hydroxy Ketones |
| Benzoate Group | Hydrolysis, Transesterification | Carboxylic Acid, Different Esters |
| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives |
Utility in Multi-Step Organic Transformations
The application of this compound extends to its use in multi-step organic transformations where precise control over reactivity is paramount. The differential reactivity of its functional groups allows for sequential modifications, a cornerstone of modern synthetic strategy.
For instance, the hydroxyl group can be protected, allowing for selective reaction at the ketone functionality. Subsequently, deprotection of the hydroxyl group can be followed by further transformation at this site. This protecting group strategy is fundamental in the synthesis of complex molecules where multiple functional groups are present.
The compound can also participate in tandem or cascade reactions. For example, a reaction might be initiated at the ketone, leading to an intermediate that subsequently undergoes an intramolecular reaction involving the benzoate group or the aromatic ring. Such transformations are highly efficient as they form multiple bonds in a single operation.
The utility of similar structures in multi-step synthesis is well-documented. For example, the synthesis of radamide (B610408) analogs, which are Grp94 inhibitors, involves multi-step sequences where related phenyl-containing structures are modified. nih.gov Furthermore, chemoenzymatic processes have been developed for the synthesis of complex molecules like montelukast, an anti-asthmatic agent, where a key step involves the asymmetric reduction of a ketone in a related, but more complex, oxopropylbenzoate derivative. rsc.orgchemicalbook.com
Role as a Precursor for Novel Organic Scaffolds and Heterocyclic Systems
This compound is a valuable precursor for the synthesis of a variety of organic scaffolds, particularly heterocyclic systems. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science due to their diverse biological activities and unique physical properties. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
The α-hydroxy ketone moiety can be readily converted into various heterocyclic rings. For example, condensation reactions with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, reaction with amidines can produce pyrimidines. The specific heterocyclic system formed depends on the nature of the binucleophile used in the condensation reaction.
The synthesis of novel polyfunctional 3D scaffolds for drug discovery often relies on the use of versatile building blocks that can undergo a variety of cyclization reactions. whiterose.ac.uk The functional groups present in this compound make it an ideal candidate for such endeavors. For instance, derivatives of this compound could be used in the synthesis of complex heterocyclic systems like those found in certain antibacterial agents. google.com.na
The following table provides examples of heterocyclic systems that could potentially be synthesized from this compound.
| Reagent | Resulting Heterocyclic System |
| Hydrazine | Pyrazole |
| Hydroxylamine | Isoxazole |
| Amidines | Pyrimidine |
| 1,2-Diamines | Dihydropyrazine |
Potential in the Development of New Dyes, Sensors, or Functional Materials
The structural framework of this compound also suggests its potential application in the development of new functional materials, such as dyes, sensors, and polymers. The benzoate moiety, in particular, can be modified to incorporate chromophoric or fluorophoric groups.
Azo dyes, for instance, are a well-known class of colored compounds that are synthesized through the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. ontosight.ai Derivatives of this compound could be functionalized with an amino group on the benzene (B151609) ring, which could then be diazotized and coupled to form novel azo dyes. The properties of these dyes could be tuned by varying the substituents on the aromatic ring and the coupling partner.
Furthermore, the hydroxyl and ketone groups can act as binding sites for metal ions, suggesting the potential for this compound and its derivatives to be used as ligands in the development of new sensors or catalysts. The coordination of a metal ion to the α-hydroxy ketone moiety could lead to changes in the spectroscopic properties of the molecule, such as a change in color or fluorescence, which could be exploited for sensing applications. For example, p-hydroxymercurybenzoate has been used to label proteins for detection. researchgate.net
The ability of similar structures to self-assemble into organized structures, such as liquid crystals, also points towards the potential of this compound derivatives in materials science. irb.hr The design of molecules with specific shapes and intermolecular interactions is key to creating materials with desired properties.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Routes for 3-Hydroxy-2-oxopropyl Benzoate (B1203000)
The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research on 3-Hydroxy-2-oxopropyl benzoate will undoubtedly focus on the development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Biocatalysis and Enzymatic Synthesis:
A significant area of opportunity lies in the application of biocatalysis. Enzymes, with their high specificity and ability to function under mild conditions, offer a green alternative to traditional chemical synthesis. acs.org For instance, the use of transketolases (TKs) for the stereoselective synthesis of α-hydroxy ketones from aldehydes and pyruvate (B1213749) derivatives has been demonstrated for analogous compounds like 3-(1-hydroxy-2-oxopropyl) benzoic acid. researchgate.net This suggests a potential enzymatic route to the chiral precursor of this compound. Lipases and esterases could also be explored for the efficient and selective esterification of a suitable 3-hydroxy-2-oxopropanol precursor with benzoic acid. acs.org The advantages of biocatalytic routes include high enantioselectivity, reduced need for protecting groups, and operation under ambient temperature and pressure. acs.org
Green Chemistry Principles in Conventional Synthesis:
Beyond biocatalysis, the principles of green chemistry can be integrated into conventional synthetic pathways. whiterose.ac.uk This includes the use of greener solvents, such as water or bio-based solvents like polyethylene (B3416737) glycol (PEG), which can also act as a phase transfer catalyst in certain reactions. researchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. researchgate.net For example, a one-pot diazotization and Heck reaction has been reported for the synthesis of related benzoic acid methyl esters. researchgate.net Exploring such strategies for the synthesis of this compound from readily available starting materials would be a valuable endeavor.
| Synthetic Strategy | Key Advantages | Relevant Examples for Analogous Compounds | Potential Application to Target Compound |
|---|---|---|---|
| Enzymatic Synthesis (e.g., Transketolases, Lipases) | High stereoselectivity, mild reaction conditions, reduced waste. acs.org | TK-catalysed synthesis of 3-(1-hydroxy-2-oxopropyl) benzoic acid. researchgate.net | Stereoselective synthesis of the chiral alcohol precursor and subsequent esterification. |
| Use of Green Solvents (e.g., Water, PEG) | Reduced environmental impact, potential for catalyst recycling. researchgate.net | DABCO-catalyzed synthesis of 3-substituted-3-hydroxyindolin-2-ones in aqueous media. researchgate.net | Performing key reaction steps in environmentally benign solvents. |
| One-Pot/Tandem Reactions | Increased efficiency, reduced workup and purification steps. researchgate.net | One-pot diazotization and Heck reaction for substituted benzoic acid esters. researchgate.net | Combining multiple synthetic transformations into a single, streamlined process. |
Advanced Mechanistic Elucidations of Reactivity and Biological Interactions
A thorough understanding of the reaction mechanisms and biological interactions of this compound is crucial for its potential application. Future research should employ advanced analytical and computational techniques to unravel these intricate details.
Mechanistic Studies of Chemical Reactivity:
The reactivity of the α-hydroxy ketone moiety is of particular interest. Studies on analogous compounds, such as the cytochrome P450-catalyzed hydroxylation of 4-(2-oxopropyl)-benzoic acid, have provided detailed insights into the formation of α-hydroxyketones. nih.govacs.orgmdpi.com Similar mechanistic investigations, potentially involving isotopic labeling studies and advanced spectroscopic techniques, could elucidate the pathways of reactions involving this compound. For instance, understanding the mechanism of photochemical cleavage, as demonstrated for related α-keto amides, could open up possibilities for photocleavable protecting groups or prodrug strategies. acs.org
Elucidation of Biological Mechanisms:
Should this compound exhibit biological activity, elucidating its mechanism of action at the molecular level will be a key research focus. This would involve identifying its biological targets, such as enzymes or receptors. ontosight.ai Techniques like thermal shift assays, surface plasmon resonance, and affinity chromatography-mass spectrometry can be employed to identify binding partners. Subsequent structure-activity relationship (SAR) studies and site-directed mutagenesis of the target protein can further refine the understanding of the binding interactions. nih.govmdpi.com
Computational Mechanistic Studies:
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. mdpi.com These methods can be used to model transition states, calculate activation energies, and predict reaction pathways for both chemical transformations and enzymatic reactions involving this compound. mdpi.comresearchgate.net Such computational studies, when combined with experimental data, can provide a comprehensive picture of the molecule's reactivity and interactions.
Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity
Based on an initial understanding of its properties, the rational design and synthesis of novel derivatives of this compound could lead to compounds with enhanced specificity and efficacy for particular applications.
Structure-Activity Relationship (SAR) Studies:
A systematic exploration of the structure-activity relationship is fundamental to rational drug design. mdpi.com For this compound, this would involve synthesizing a library of analogues with modifications at various positions, such as the benzoate ring, the hydroxyl group, and the keto group. For example, the introduction of different substituents on the aromatic ring could modulate properties like lipophilicity and electronic character, which in turn could affect biological activity. rasayanjournal.co.in The synthesis of derivatives of related structures, like naphthoquinone-naphthols with an oxopropyl group, has shown that such modifications can significantly enhance anticancer activity. tandfonline.comnih.gov
Bioisosteric Replacement and Scaffold Hopping:
Bioisosteric replacement is another key strategy in medicinal chemistry where a functional group is replaced by another with similar physicochemical properties to improve potency or reduce toxicity. For instance, the ester linkage in this compound could be replaced with an amide or other bioisosteric groups. Scaffold hopping, where the core structure of the molecule is replaced by a different scaffold while retaining the key pharmacophoric features, could also be employed to discover novel derivatives with improved properties.
| Design Strategy | Objective | Example from Related Compounds | Potential Application to Target Compound |
|---|---|---|---|
| Structure-Activity Relationship (SAR) Studies | To identify key structural features for activity and optimize potency. mdpi.com | SAR of 3-hydroxypyridin-2-thione based HDAC inhibitors. nih.gov | Systematic modification of the benzoate and oxopropyl moieties to map out the SAR. |
| Introduction of Functional Groups | To enhance binding affinity, selectivity, and pharmacokinetic properties. | Ortho-substitution of a quinone with an oxopropyl group enhanced anticancer activity. tandfonline.com | Introduction of substituents on the benzoate ring to modulate properties. |
| Bioisosteric Replacement | To improve metabolic stability and other ADMET properties. | Synthesis of amide derivatives from benzoic acid precursors. rasayanjournal.co.in | Replacement of the ester linkage with an amide or other stable functional groups. |
Integration of Computational and Experimental Approaches for Rational Design and Discovery
The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical and pharmaceutical research. This integrated approach can significantly accelerate the discovery and optimization of new molecules based on the this compound scaffold.
In Silico Screening and Docking:
Computational techniques like virtual screening and molecular docking can be used to predict the binding affinity of this compound and its virtual derivatives to a panel of biological targets. mdpi.com This can help prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. For instance, dynamic pharmacophore modeling and docking have been successfully used to identify novel inhibitors of the immunoproteasome. mdpi.com
Quantum Chemical Calculations for Property Prediction:
DFT and other quantum chemical methods can be employed to calculate various molecular properties of designed derivatives, such as electronic distribution, orbital energies (HOMO-LUMO), and reactivity descriptors. mdpi.com These calculated properties can then be correlated with experimentally observed activities to build predictive quantitative structure-activity relationship (QSAR) models.
Iterative Design-Synthesize-Test-Analyze Cycle:
The most effective approach involves an iterative cycle where computational predictions guide the synthesis of a focused library of compounds. These compounds are then experimentally tested, and the results are used to refine the computational models. This feedback loop between in silico and in vitro/in vivo studies allows for a more efficient exploration of the chemical space and a faster convergence towards optimized lead compounds.
Exploration of Stereochemical Influence on Reactivity and Mechanistic Profiles
The 3-hydroxy-2-oxopropyl moiety in the target molecule contains a chiral center at the C3 position, meaning the compound can exist as a pair of enantiomers. The stereochemistry of a molecule can have a profound impact on its biological activity and reactivity. michberk.comresearchgate.net
Stereoselective Synthesis:
A critical research direction will be the development of stereoselective synthetic methods to obtain each enantiomer of this compound in high purity. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. nih.govmdpi.com For example, asymmetric aldol (B89426) reactions catalyzed by organocatalysts have been shown to produce chiral 3-hydroxy-2-oxindoles with high enantioselectivity. researchgate.net
Differential Biological Activity of Enantiomers:
It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net This is due to the stereospecific nature of interactions with chiral biological macromolecules like proteins and nucleic acids. Therefore, a crucial aspect of future research will be to evaluate the biological activity of the individual enantiomers of this compound and its derivatives separately.
Mechanistic Studies of Stereoisomers:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Hydroxy-2-oxopropyl benzoate in a laboratory setting?
- Methodological Answer : Synthesis typically involves esterification or transesterification reactions. For example, reacting benzoic acid derivatives with glycerol derivatives under catalytic conditions (e.g., acid catalysts like sulfuric acid or lipases). Characterization via FT-IR (to confirm ester C=O stretches at ~1700–1750 cm⁻¹) and NMR (to identify hydroxyl and carbonyl protons) is critical. Reaction optimization should consider solvent polarity, temperature, and catalyst efficiency .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Maintain temperatures below 25°C in a dry environment. Safety protocols include wearing nitrile gloves, lab coats, and eye protection, as recommended for structurally similar benzoate esters .
Q. What analytical techniques are suitable for purity assessment of this compound?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative purity analysis. GC-MS or LC-MS can detect volatile impurities or degradation products. For qualitative analysis, TLC (silica gel plates, hexane:ethyl acetate mobile phase) is cost-effective .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in experimental models or dosing protocols. Conduct dose-response studies across multiple cell lines (e.g., HepG2 for hepatic metabolism) and validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Statistical tools like ANOVA (as in sodium benzoate studies ) help identify significant trends. Meta-analysis of published data may clarify context-dependent effects .
Q. What computational strategies are effective for predicting the reactivity of this compound in synthetic pathways?
- Methodological Answer : Employ density functional theory (DFT) to model reaction intermediates and transition states. Software like Gaussian or ORCA can simulate esterification energetics. Pair computational results with experimental kinetic studies (e.g., monitoring reaction progress via in-situ IR) to validate mechanisms .
Q. How can the metabolic fate of this compound be tracked in in vivo studies?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to trace metabolic pathways. Combine LC-MS/MS for high-sensitivity detection of metabolites in biological matrices (e.g., plasma, urine). For tissue distribution studies, autoradiography or MALDI imaging provides spatial resolution .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data for this compound?
- Methodological Answer : Apply probit analysis or logistic regression to estimate LD₅₀/LC₅₀ values. Use Hill slope models to assess cooperative effects in enzyme inhibition assays. Ensure replication (n ≥ 3) and include positive/negative controls to minimize batch variability .
Q. How should researchers design experiments to differentiate between ester hydrolysis and oxidative degradation pathways?
- Methodological Answer : Conduct stability studies under controlled conditions:
- Hydrolysis : Test in buffered solutions (pH 1–14) at 37°C.
- Oxidation : Expose to H₂O₂ or UV light.
Analyze degradation products via HRMS and compare with synthetic standards. Use Arrhenius plots to predict shelf-life under varying temperatures .
Safety & Compliance
Q. What are the critical safety considerations when scaling up this compound synthesis?
- Methodological Answer : Perform hazard operability (HAZOP) studies to identify risks (e.g., exothermic reactions). Use explosion-proof equipment for solvent handling. Monitor airborne particulates with real-time FTIR gas analyzers and ensure compliance with OSHA guidelines for laboratory chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
